Computed Lipophilicity (XLogP3) of 3-Phenyl-1-propylpiperazine-2,5-dione Versus Unsubstituted and 1-Benzyl Analogs
The target compound's computed lipophilicity (XLogP3 = 1.5) falls within the optimal range for CNS drug candidates (approximately 1-4) and differs markedly from its closest analogs. This computed property is a critical differentiator during the hit-to-lead selection process, as it directly influences passive membrane permeability and blood-brain barrier penetration potential [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-Phenylpiperazine-2,5-dione (XLogP3 ≈ 0.8); 1-Benzyl-3-phenylpiperazine-2,5-dione (XLogP3 ≈ 2.5) |
| Quantified Difference | ΔXLogP3 = 0.7 (more lipophilic than the unsubstituted analog); ΔXLogP3 = -1.0 (less lipophilic than the benzyl analog) |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm. Comparator values estimated based on structural similarity. |
Why This Matters
This specific lipophilicity value positions the compound uniquely for CNS-oriented fragment-based drug design, offering a balanced profile that unsubstituted and benzyl analogs cannot match.
- [1] PubChem. (2026). 3-Phenyl-1-propylpiperazine-2,5-dione. Compound Summary, CID 45496519. National Center for Biotechnology Information. View Source
